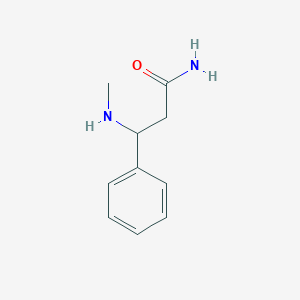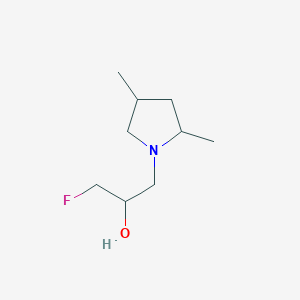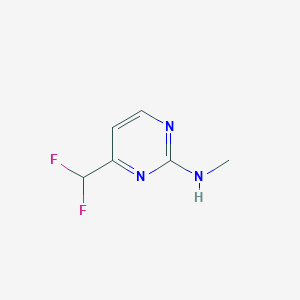![molecular formula C13H26N2 B13258522 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine](/img/structure/B13258522.png)
1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications
Preparation Methods
The synthesis of 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine can be achieved through several routes. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via chlorination of amino alcohols using thionyl chloride (SOCl2) . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Scientific Research Applications
1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-4-[(piperidin-2-yl)methyl]piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Used for its anti-cancer and anti-inflammatory activities.
What sets this compound apart is its unique structure, which may confer distinct biological activities and synthetic utility .
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-ethyl-4-(piperidin-2-ylmethyl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-2-15-9-6-12(7-10-15)11-13-5-3-4-8-14-13/h12-14H,2-11H2,1H3 |
InChI Key |
NEPRHVUWPNUEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid](/img/structure/B13258448.png)


![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13258469.png)



![2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13258483.png)

![4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide](/img/structure/B13258495.png)
![3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13258513.png)

![1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid](/img/structure/B13258518.png)

